synthesis and characterization of 4-(4-nitrophenyl)-1-butanol
synthesis and characterization of 4-(4-nitrophenyl)-1-butanol
An In-depth Technical Guide to the Synthesis and Characterization of 4-(4-nitrophenyl)-1-butanol
Abstract
This technical guide provides a comprehensive overview of the , a valuable intermediate in organic and medicinal chemistry.[1][2] The document is designed for researchers, scientists, and professionals in drug development, offering a deep dive into viable synthetic strategies, detailed experimental protocols, and robust analytical characterization techniques. We explore the rationale behind methodological choices, addressing common challenges such as the reactivity of the nitro group. The guide culminates with a full spectroscopic and physicochemical profile of the target compound, supported by authoritative references, to ensure scientific integrity and practical applicability in a laboratory setting.
Introduction
Aromatic nitro compounds are fundamental building blocks in the synthesis of pharmaceuticals, dyes, and agrochemicals.[3][4] The presence of the nitro group allows for a wide range of chemical transformations, most notably its reduction to an amine, which is a cornerstone of many synthetic pathways.[3][5] 4-(4-nitrophenyl)-1-butanol belongs to the class of nitrophenyl alkanols, which incorporate both the reactive nitroaryl moiety and a flexible alkyl alcohol chain. This bifunctional nature makes it a versatile precursor for creating more complex molecules, such as the chemoenzymatic synthesis of bacterial O-antigens.[2][6] This guide provides an in-depth examination of the synthesis and rigorous characterization of this important chemical intermediate.
Synthetic Strategies and Methodologies
The synthesis of 4-(4-nitrophenyl)-1-butanol requires the formation of a carbon-carbon bond between a benzene ring and a butyl chain. The presence of the electron-withdrawing nitro group presents both challenges and opportunities that dictate the choice of an optimal synthetic route.
Retrosynthetic Analysis
A logical retrosynthetic approach to 4-(4-nitrophenyl)-1-butanol (Target Molecule 1 ) involves disconnecting the C-C bond at the benzylic position or transforming the primary alcohol functional group.
Caption: Retrosynthetic pathways for 4-(4-nitrophenyl)-1-butanol.
Discussion of Synthetic Routes
-
Reduction of a Carbonyl Precursor: The most straightforward and reliable method is the reduction of the carboxylic acid or an ester derivative, such as 4-(4-nitrophenyl)butyric acid. This pathway avoids direct C-C bond formation on the sensitive nitro-substituted ring. Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) or borane complexes (BH₃·THF) can effectively reduce the carboxylic acid to the primary alcohol. The key is to use conditions that do not simultaneously reduce the nitro group.
-
Grignard Reaction: The reaction of a Grignard reagent, such as propylmagnesium bromide, with 4-nitrobenzaldehyde appears plausible. However, Grignard reagents are potent nucleophiles and bases that can react with the nitro group itself, often through single-electron transfer (SET) mechanisms, leading to complex side products and low yields.[7][8] This makes the Grignard route challenging and generally less preferred for nitro-substituted substrates without careful optimization and low-temperature conditions.[8][9]
-
Suzuki-Miyaura Cross-Coupling: Modern palladium-catalyzed cross-coupling reactions offer a powerful alternative.[4][10] The Suzuki-Miyaura coupling of an aryl halide (e.g., 4-bromonitrobenzene or 4-iodonitrobenzene) with a suitable organoboron partner, like a 4-hydroxybutylboronic acid derivative, can form the desired C-C bond.[11][12] While highly effective, this method requires the synthesis of the specialized boronic acid reagent and careful selection of a catalyst system that is tolerant of the nitro group.[4][13]
Given its reliability and procedural simplicity, the reduction of 4-(4-nitrophenyl)butyric acid is selected as the primary protocol for this guide.
Detailed Experimental Protocol: Reduction of 4-(4-Nitrophenyl)butyric Acid
This protocol describes the reduction of 4-(4-nitrophenyl)butyric acid to 4-(4-nitrophenyl)-1-butanol using Borane-Tetrahydrofuran complex (BH₃·THF). This reagent is chosen for its high selectivity in reducing carboxylic acids in the presence of nitro groups.
Workflow Diagram
Caption: Experimental workflow for the synthesis of 4-(4-nitrophenyl)-1-butanol.
Step-by-Step Methodology:
-
Reaction Setup: A dry, 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The flask is charged with 4-(4-nitrophenyl)butyric acid (e.g., 5.0 g, 23.9 mmol) and anhydrous tetrahydrofuran (THF, 100 mL). The mixture is stirred until the solid dissolves and then cooled to 0 °C in an ice-water bath.
-
Addition of Reducing Agent: A solution of 1.0 M Borane-THF complex in THF (e.g., 50 mL, 50 mmol, ~2.1 equivalents) is added dropwise to the stirred solution via the dropping funnel over 30 minutes. The rate of addition is controlled to maintain the internal temperature below 5 °C.
-
Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. It is then stirred for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.
-
Quenching: The reaction is carefully quenched by cooling the flask back to 0 °C and slowly adding methanol (20 mL) dropwise to destroy excess borane. After gas evolution ceases, 1 M aqueous HCl (30 mL) is added, and the mixture is stirred for an additional 30 minutes.
-
Extraction and Isolation: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with saturated sodium bicarbonate solution (50 mL), followed by brine (50 mL).
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude solid is purified by flash column chromatography on silica gel, typically using a hexane-ethyl acetate gradient (e.g., starting from 9:1 to 3:1), to afford the pure 4-(4-nitrophenyl)-1-butanol as a solid.
Physicochemical Properties
The purified compound is a white to pale-yellow crystalline solid.[1] Its key physical and chemical properties are summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₃NO₃ | [1][2] |
| Molecular Weight | 195.22 g/mol | [1][2] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 72-75 °C | [1] |
| Density | 1.154 g/mL at 25 °C | [1][2] |
| Refractive Index (n²⁰/D) | 1.557 | [1][2] |
| Solubility | Slightly soluble in water; soluble in alcohols, ethers, ketones. | [1] |
Spectroscopic Characterization
Comprehensive spectroscopic analysis is essential to confirm the identity and purity of the synthesized 4-(4-nitrophenyl)-1-butanol.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides definitive information about the proton environment in the molecule. The expected signals are consistent with the structure, showing distinct aromatic and aliphatic regions.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.15 | Doublet (d) | 2H | Ar-H (ortho to -NO₂) |
| ~ 7.35 | Doublet (d) | 2H | Ar-H (meta to -NO₂) |
| ~ 3.65 | Triplet (t) | 2H | -CH₂-OH |
| ~ 2.70 | Triplet (t) | 2H | Ar-CH₂- |
| ~ 1.70 | Multiplet (m) | 2H | Ar-CH₂-CH₂ - |
| ~ 1.60 | Multiplet (m) | 2H | -CH₂ -CH₂-OH |
| ~ 1.50 | Singlet (s, broad) | 1H | -OH |
Note: The -OH proton signal can be broad and its chemical shift is solvent-dependent. It can be confirmed by a D₂O shake experiment, which will cause the signal to disappear.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum confirms the carbon framework of the molecule. Based on spectral data for 4-(p-nitrophenyl)-1-butanol, the following peaks are expected in a solvent like CDCl₃.[14]
| Chemical Shift (δ, ppm) | Assignment |
| ~ 150.0 | Ar-C (ipso to -CH₂-) |
| ~ 146.5 | Ar-C (ipso to -NO₂) |
| ~ 129.5 | Ar-C H (meta to -NO₂) |
| ~ 123.8 | Ar-C H (ortho to -NO₂) |
| ~ 62.5 | -C H₂-OH |
| ~ 35.0 | Ar-C H₂- |
| ~ 32.0 | -C H₂-CH₂-OH |
| ~ 27.5 | Ar-CH₂-C H₂- |
Infrared (IR) Spectroscopy
The IR spectrum is used to identify the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3550 - 3230 (broad) | O-H stretch | Alcohol (-OH)[15][16] |
| 3100 - 3000 | C-H stretch | Aromatic (=C-H) |
| 2960 - 2850 | C-H stretch | Aliphatic (-C-H)[15] |
| ~ 1595, ~1490 | C=C stretch | Aromatic ring |
| ~ 1520 (strong, asymm) | N-O stretch | Nitro (-NO₂) |
| ~ 1345 (strong, symm) | N-O stretch | Nitro (-NO₂) |
| ~ 1050 | C-O stretch | Primary Alcohol[15][16] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its structure.
Fragmentation Diagram
Caption: Key fragmentation pathways for 4-(4-nitrophenyl)-1-butanol in MS.
Expected Fragments:
-
Molecular Ion ([M]⁺˙): The parent peak should be observed at m/z = 195, corresponding to the molecular weight of the compound.[1]
-
[M - 18]⁺˙: A peak at m/z = 177 is expected due to the loss of a water molecule (dehydration), a characteristic fragmentation for alcohols.[17]
-
[M - 72]⁺˙: A significant peak at m/z = 123 can result from benzylic cleavage, with the loss of the C₄H₈O side chain, leaving the [C₆H₄NO₂]⁺˙ fragment.
-
Other Fragments: Further fragmentation of the butyl chain can lead to smaller ions.
Safety Information
4-(4-nitrophenyl)-1-butanol is an organic compound that requires careful handling in a laboratory setting.[1]
-
Irritation: The compound may be irritating to the eyes, skin, and respiratory tract. Direct contact should be avoided.[1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat. Operations should be conducted in a well-ventilated fume hood to avoid inhaling dust or vapors.[1]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids. Store in a cool, dry place away from ignition sources.[1]
Conclusion
This guide has detailed a reliable and robust methodology for the synthesis of 4-(4-nitrophenyl)-1-butanol via the selective reduction of its corresponding carboxylic acid. The rationale for choosing this synthetic route over alternatives like Grignard or cross-coupling reactions was discussed in the context of the reactive nitro functionality. Furthermore, a comprehensive characterization profile using modern spectroscopic techniques (¹H NMR, ¹³C NMR, IR, and MS) has been provided, establishing a clear analytical benchmark for this compound. The information presented herein serves as a valuable technical resource for scientists engaged in synthetic chemistry and drug development, enabling the confident and efficient production and verification of this key chemical intermediate.
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